(-)-二莰烷基苄基氨基苄基膦酸酯
货号:
B2633446
CAS 编号:
474879-29-3
分子量:
549.736
InChI 键:
BATYDYQRHLJKAS-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, reactivity, etc. These properties can often be predicted based on the compound’s structure .科学研究应用
磷酸酶抑制
- Beers 等人 (1996) 进行的一项研究探讨了苄基膦酸,包括 α-苄基氨基苄基膦酸,作为人前列腺酸性磷酸酶的有效抑制剂。α-苄基氨基苄基膦酸表现出比其碳类似物显着提高的效力,这可能是由于与磷酸盐结合区域的良好相互作用以及苄基氨基和苯基膦酸部分中疏水部分的存在 (Beers 等人,1996).
膦酸类似物合成
- Saady 等人 (1995) 在 Michaelis‐Arbuzov 反应中利用苄基亚磷酸酯制备了一组一磷酸、二磷酸和三磷酸的膦酸类似物。这些化合物,包括二莰烷基苄基氨基苄基膦酸酯的变体,可用于合成具有生物学意义的化合物(如核苷酸)的类似物 (Saady、Lebeau 和 Mioskowski,1995).
抗血栓三肽中的结构单元合成
- Green 等人 (1996) 的研究表明 O,O-二烷基 1-苄基氨基苄基膦酸酯的形成,这是抗血栓三肽中重要结构单元的前体。这种合成方法可用于开发类似于 (-)-二莰烷基苄基氨基苄基膦酸酯的化合物,用于制药用途 (Green 等人,1996).
抗菌和抗氧化剂
- Basha 等人 (2016) 合成了一系列二乙基/乙基苯基 {2-(苯并[d]噻唑-2-基)苯基氨基}膦酸酯和膦酸酯,显示出显着的抗菌和抗氧化活性。这表明类似化合物(如 (-)-二莰烷基苄基氨基苄基膦酸酯)在抗菌和抗氧化方面的潜在应用 (Basha 等人,2016).
抗病毒应用
- 胡等人 (2008) 合成了含有 α-氨基膦酸部分的酰胺衍生物,并证明了它们的抗病毒活性。这项研究表明类似化合物(如 (-)-二莰烷基苄基氨基苄基膦酸酯)在抗病毒药物开发中的潜力 (胡等人,2008).
作用机制
- Hydroxyapatite is a mineral component of bone, and (-)-Dibornyl benzylaminobenzylphosphonate binds to it due to its shared “bisphosphonate” P-C-P structure .
- The compound’s chemistry, specifically the moiety linked to the central carbon, contributes to this inhibition .
- Downstream effects include improved bone microarchitecture and increased bone mass, both of which contribute to bone strength .
- The compound distributes quickly to bone surfaces or is eliminated in urine. Its half-life on bone surfaces is 3–5 weeks, allowing for various treatment regimens .
- (-)-Dibornyl benzylaminobenzylphosphonate is incorporated into new bone but remains inactive unless subsequent bone remodeling releases it .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- of (-)-Dibornyl benzylaminobenzylphosphonate is less than 1%. It must be administered fasting or via intravenous (IV) infusion.
Result of Action
Action Environment
安全和危害
未来方向
属性
IUPAC Name |
N-benzyl-1-[bis[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]phosphoryl]-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48NO3P/c1-31(2)26-17-19-33(31,5)28(21-26)37-39(36,38-29-22-27-18-20-34(29,6)32(27,3)4)30(25-15-11-8-12-16-25)35-23-24-13-9-7-10-14-24/h7-16,26-30,35H,17-23H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATYDYQRHLJKAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OP(=O)(C(C3=CC=CC=C3)NCC4=CC=CC=C4)OC5CC6CCC5(C6(C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
6-(2,5-dimethoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1...
Cat. No.: B2633364
CAS No.: 899968-25-3
2,6-Difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid
Cat. No.: B2633366
CAS No.: 202476-52-6
4-(phenylsulfanyl)-2H,3H,4H-1??-thieno[2,3-b]thiopyran-...
Cat. No.: B2633367
CAS No.: 478067-51-5
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-...
Cat. No.: B2633370
CAS No.: 892285-92-6